N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-(isobutyryloxy)amine
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a sulfanyl group, and an amine group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring would add electronegativity to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amine group could participate in acid-base reactions, the sulfanyl group could undergo oxidation or reduction reactions, and the pyrazole ring could undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the highly electronegative trifluoromethyl group could influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Electrophilic Cyclization and Synthesis
- Electrophilic Cyclization : A study describes electrophilic cyclization involving N-allyl-5-amino-1H-pyrazole-4-carboxamides and (chlorosulfanyl)benzenes, which is relevant to the synthesis processes involving compounds similar to the one (Bondarenko et al., 2015).
Crystallography and Compound Characterization
- X-Ray Crystal Study : Research focused on the crystallographic analysis of pyrazole derivatives, providing insights into the structural aspects of similar compounds, which is crucial for understanding their chemical behavior (Titi et al., 2020).
Polymer Modification
- Functional Modification of Polymers : A study explored the modification of hydrogels with amines, including pyrazol derivatives. Such research illustrates the potential of similar compounds in modifying material properties for various applications (Aly & El-Mohdy, 2015).
Synthesis of Derivatives for Biological Studies
- Synthesis of Amino Pyrazole Derivatives : This research outlines the synthesis of amino pyrazole derivatives, demonstrating the synthetic pathways that could be relevant for the compound . Such pathways are essential for developing new compounds for biological testing (Shah, Patel, & Karia, 2018).
Synthesis of Pyrazolo Pyrimidines
- Synthesis of Novel Derivatives : Studies on the synthesis of novel pyrazolo[1,5-a]pyrimidines and related compounds provide insights into the chemical reactions and processes involved in creating derivatives of the compound in focus (Li et al., 2012).
Regioselective Synthesis
- Regioselective Synthesis Approaches : Research demonstrates regioselective synthesis methods for creating novel derivatives, which could potentially apply to the synthesis of related compounds (Poomathi et al., 2015).
Properties
IUPAC Name |
[(E)-[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O2S/c1-10(2)16(25)26-22-8-12-14(17(19,20)21)23-24(3)15(12)27-9-11-6-4-5-7-13(11)18/h4-8,10H,9H2,1-3H3/b22-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEICTHKYJHFCA-GZIVZEMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=CC1=C(N(N=C1C(F)(F)F)C)SCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C/C1=C(N(N=C1C(F)(F)F)C)SCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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